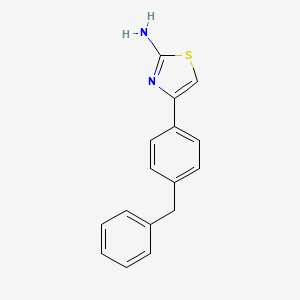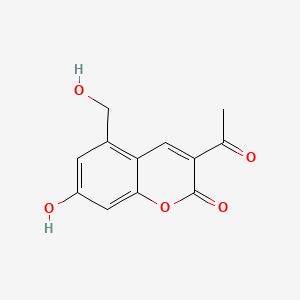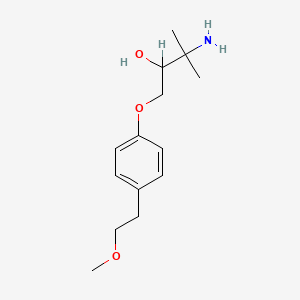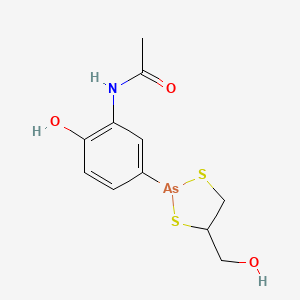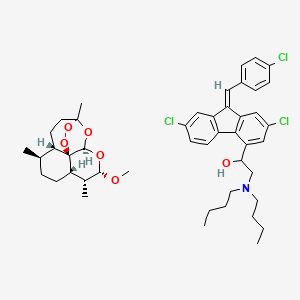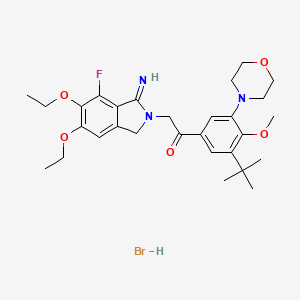
Atopaxar hydrobromide
Descripción general
Descripción
El hidrobromuro de atopaxar es un nuevo compuesto químico conocido por sus potentes efectos inhibidores sobre la vía de señalización de la Janus quinasa-transductor de señales y activador de la transcripción (JAK-STAT). Esta vía desempeña un papel crucial en la regulación de la inmunidad, la división celular, la muerte celular y la formación de tumores. El hidrobromuro de atopaxar se ha identificado como un inhibidor específico de JAK1 y JAK2, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer y otros trastornos relacionados con el sistema inmunitario .
Mecanismo De Acción
El hidrobromuro de atopaxar ejerce sus efectos inhibiendo específicamente la fosforilación de JAK1 y JAK2, que son componentes clave de la vía de señalización JAK-STAT. Esta inhibición evita la activación de STAT3, un factor de transcripción que regula la expresión de genes involucrados en la progresión del ciclo celular y la apoptosis. Al bloquear esta vía, el hidrobromuro de atopaxar induce el arresto del ciclo celular en la fase G1 y promueve la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Atopaxar hydrobromide interacts with several enzymes and proteins. It blocks constitutively activated and cytokine-induced STAT3 phosphorylation and also inhibits JAK1 and JAK2 phosphorylation . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it induces G1 phase cell cycle arrest, which stops cancer cell growth and induces apoptosis . It also inhibits tumor cell growth in vivo .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the JAK-STAT3 signaling pathway, blocking constitutively activated and cytokine-induced STAT3 phosphorylation . It also inhibits JAK1 and JAK2 phosphorylation .
Metabolic Pathways
This compound is involved in the JAK-STAT3 signaling pathway
Métodos De Preparación
La síntesis del hidrobromuro de atopaxar implica múltiples pasos, comenzando con la preparación de la estructura principal seguida de la introducción de grupos funcionales específicos. La ruta sintética generalmente incluye:
Paso 1: Formación de la estructura principal a través de una serie de reacciones de condensación.
Paso 2: Introducción de grupos funcionales mediante reacciones de sustitución.
Paso 3: Purificación y cristalización para obtener el producto final.
Los métodos de producción industrial se centran en optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para mejorar la eficiencia de la reacción .
Análisis De Reacciones Químicas
El hidrobromuro de atopaxar experimenta diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Implica el reemplazo de un grupo funcional por otro, comúnmente utilizando reactivos como halógenos o agentes alquilantes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, temperaturas específicas y la presencia de catalizadores. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
El hidrobromuro de atopaxar tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como inhibidor químico en varios estudios para comprender la vía de señalización JAK-STAT.
Biología: Se emplea en estudios del ciclo celular para investigar sus efectos sobre la división celular y la apoptosis.
Medicina: Se explora como un agente terapéutico potencial para el tratamiento del cáncer debido a su capacidad para inducir la apoptosis en las células cancerosas.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a trastornos relacionados con el sistema inmunitario y el cáncer
Comparación Con Compuestos Similares
El hidrobromuro de atopaxar es único en comparación con otros inhibidores de JAK-STAT debido a su especificidad y potencia. Compuestos similares incluyen:
Ruxolitinib: Otro inhibidor de JAK1 y JAK2 utilizado en el tratamiento de la mielofibrosis y la policitemia vera.
Tofacitinib: Un inhibidor de JAK utilizado para el tratamiento de la artritis reumatoide y la artritis psoriásica.
Baricitinib: Un inhibidor de JAK1 y JAK2 utilizado para el tratamiento de la artritis reumatoide.
El hidrobromuro de atopaxar destaca por su inhibición selectiva de STAT3 activada constitutivamente, lo que lo hace particularmente eficaz para atacar las células cancerosas con señalización STAT3 aberrante .
Propiedades
IUPAC Name |
1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMBLVOFOAGGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BrFN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915664 | |
| Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474550-69-1, 943239-67-6 | |
| Record name | Atopaxar hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATOPAXAR HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

